molecular formula C20H16ClN5OS B2812013 N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 577756-82-2

N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2812013
CAS No.: 577756-82-2
M. Wt: 409.89
InChI Key: CCBICPOXISQZRX-UHFFFAOYSA-N
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Description

N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a sophisticated small molecule inhibitor of significant interest in kinase research. This compound is structurally characterized by a pyrazolo[3,4-d]pyrimidine scaffold, a well-established core that mimics the purine ring of ATP, allowing it to compete for binding in the catalytic sites of various protein kinases [1] . The specific substitutions on this core, including the 4-chlorophenyl and the N-benzyl thioacetamide groups, are designed to enhance selectivity and binding affinity towards specific kinase targets, making it a valuable tool for probing complex signaling pathways [2] . Its primary research value lies in the investigation of intracellular signal transduction, particularly in the context of oncogenesis and inflammatory diseases. Researchers utilize this compound to selectively inhibit specific kinases within pathways such as JAK/STAT or Src-family kinases, enabling the elucidation of their functional roles in cell proliferation, survival, and apoptosis [3] . The mechanism of action involves reversible binding to the ATP-binding pocket of the target kinase, thereby preventing phosphorylation and subsequent activation of downstream effector proteins. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c21-15-6-8-16(9-7-15)26-19-17(11-25-26)20(24-13-23-19)28-12-18(27)22-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBICPOXISQZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the reaction with 2-chloroacetamide to form the desired compound .

Chemical Reactions Analysis

N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action of N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves the inhibition of CDK2/cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby blocking the progression of the cell cycle .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Modifications

a) N-(4-Chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
  • Key Difference : Replaces the benzyl group with a 4-chlorophenyl substituent on the acetamide nitrogen.
  • Implications : The electron-withdrawing chlorine atom may enhance metabolic stability but reduce solubility compared to the benzyl derivative. This compound is structurally closest to the target molecule, highlighting the role of the N-aryl group in binding interactions .
b) 2-{[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
  • Key Difference : Features an isopropyl-substituted phenyl group on the acetamide.
  • Implications : The bulky isopropyl group may sterically hinder target binding but improve lipophilicity. This modification is relevant for optimizing pharmacokinetic properties .
c) N-(4-Acetamidophenyl)-2-{[1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
  • Key Difference : Incorporates a phenyl group on the pyrazole ring instead of 4-chlorophenyl and adds an acetamido group to the N-aryl substituent.
  • However, the absence of chlorine reduces electron-withdrawing effects, possibly altering reactivity .
d) 2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
  • Key Difference : Substitutes the 4-chlorophenyl group with 4-fluorophenyl and adds a trifluoromethoxy group to the acetamide’s aryl ring.
  • Implications : Fluorine atoms increase electronegativity and metabolic resistance, while the trifluoromethoxy group enhances lipophilicity and membrane permeability .

Physicochemical Properties

Table 1: Comparative Data for Selected Analogues
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound C₂₁H₁₇ClN₆O₂S 464.91 Not Reported Not Available
N-(4-Chlorophenyl)-2-{[1-(4-chlorophenyl)-...acetamide C₂₀H₁₅Cl₂N₅O₂S 476.34 Not Reported Not Available
2-{[1-(4-Fluorophenyl)-...-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₀H₁₃F₄N₅O₂S 463.41 Not Reported IR: C=O at ~1680 cm⁻¹; NMR: δ 7.10–7.58 (Ar-H)
2-(3-(4-Chlorophenyl)-...-N-(4-methoxyphenyl)acetamide C₂₈H₂₃ClN₄O₃ 498.95 209–211 IR: 3329 (-NH), 1682 (C=O); MS: m/z 498 (M⁺)

Biological Activity

N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by a complex molecular structure. Below are its key chemical properties:

PropertyValue
Molecular Formula C20H16ClN5O2S
Molecular Weight 425.9 g/mol
CAS Number 946366-02-5

This compound exhibits its biological activity primarily through modulation of cellular pathways involved in cell proliferation and survival. Research indicates that it may act as an autophagy modulator, influencing the mTORC1 signaling pathway, which is crucial for cell growth and metabolism.

Autophagy Modulation

Studies have shown that related compounds in the pyrazole class can disrupt autophagic flux by inhibiting mTORC1 activity. This inhibition leads to increased levels of LC3-II, a marker of autophagy, suggesting that these compounds may enhance basal autophagy while impairing flux under nutrient-replete conditions . Such dual actions could potentially target cancer cells more effectively while sparing normal cells.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this one have shown submicromolar activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, indicating a robust potential for development as anticancer agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited potent antiproliferative effects against liver (HepG2) and colon cancer cells (HCT116). The mechanism involved the induction of apoptosis and cell cycle arrest in treated cells .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the benzyl and pyrazole moieties significantly influenced the antiproliferative potency. For example, the introduction of electron-withdrawing groups on the phenyl ring enhanced activity by increasing lipophilicity and cellular uptake .
  • Selectivity Towards Tumor Cells : Compounds similar to this compound have shown preferential toxicity towards cancer cells under metabolic stress conditions, suggesting a potential therapeutic window for targeting solid tumors with compromised blood supply .

Q & A

Basic Synthesis: What are the standard protocols for synthesizing N-benzyl-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 4-chlorophenyl derivatives with thiourea or thioacetamide .
  • Step 2: Sulfanylation at the 4-position using 2-chloroacetamide derivatives in solvents like DMSO or ethanol, catalyzed by bases (e.g., NaH or K₂CO₃) .
  • Step 3: N-Benzylation via nucleophilic substitution or acylation, requiring precise temperature control (60–80°C) to avoid decomposition .
    Critical Parameters: Solvent polarity, catalyst selection, and reaction time (12–24 hours) significantly impact yield (typically 50–70%) .

Basic Characterization: Which spectroscopic and crystallographic techniques confirm the compound’s structural integrity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies key protons (e.g., benzyl CH₂ at δ 4.2–4.5 ppm) and sulfanyl groups (δ 3.8–4.0 ppm) .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 452.08) .
  • X-Ray Crystallography: Resolves intramolecular hydrogen bonds (N–H⋯N) and dihedral angles between aromatic rings (42–68°) .

Advanced Experimental Design: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Design of Experiments (DoE): Systematic variation of catalysts (e.g., NaH vs. K₂CO₃), solvent polarity (DMSO vs. ethanol), and temperature .
  • Flow Chemistry: Continuous-flow systems enhance reproducibility and scalability, as demonstrated in analogous pyrimidine syntheses .
  • Byproduct Analysis: TLC or HPLC monitors intermediates; recrystallization in ethanol/water mixtures removes impurities .

Advanced Data Contradiction: How to resolve discrepancies in reported biological activities across studies?

Answer:

  • Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Structural Analog Analysis: Evaluate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on target binding .
  • Meta-Analysis: Use databases like PubChem to cross-reference bioactivity data and identify outliers .

Computational Modeling: What in silico methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., CDK2) using crystal structures (PDB: 6AY) .
  • MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR: Correlates substituent electronic parameters (Hammett σ) with inhibitory activity .

Basic Solubility Challenges: What solvent systems are optimal for in vitro assays?

Answer:

  • Polar Solvents: DMSO (stock solutions) diluted in PBS (≤0.1% DMSO) minimize cytotoxicity .
  • Hydrophobic Media: Ethanol or PEG-400 for membrane permeability studies .
  • pH Adjustment: Buffers (pH 6.5–7.4) stabilize the sulfanyl group during solubility testing .

Advanced Structural Ambiguity: How to address conflicting crystallographic and NMR data?

Answer:

  • Multi-Technique Validation: Combine X-ray diffraction (resolution ≤1.0 Å) with 2D NMR (NOESY for spatial proximity) .
  • Tautomer Analysis: DFT calculations (Gaussian 09) predict dominant tautomeric forms in solution .
  • Temperature-Dependent NMR: Resolves dynamic effects (e.g., ring flipping) at low temperatures (−40°C) .

Basic Biological Screening: What assays are recommended for initial activity profiling?

Answer:

  • Kinase Inhibition: ADP-Glo™ assay for CDK or JAK family kinases .
  • Antimicrobial Testing: Broth microdilution (MIC) against Gram-positive pathogens .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ dose-response curves .

Advanced Scale-Up Challenges: What strategies mitigate issues in gram-scale synthesis?

Answer:

  • Catalyst Recycling: Immobilized bases (e.g., polymer-supported K₂CO₃) reduce waste .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time .
  • Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) replaces recrystallization for faster throughput .

Advanced SAR Studies: How to design analogs to explore structure-activity relationships?

Answer:

  • Core Modifications: Replace pyrazolo[3,4-d]pyrimidine with pyrido[2,3-d]pyrimidine to assess ring size effects .
  • Substituent Variation: Introduce electron-withdrawing groups (e.g., CF₃) at the 4-chlorophenyl position .
  • Bioisosteric Replacement: Sulfanyl → sulfonyl for improved metabolic stability .

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